N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide
Description
N-(4,6-Dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a synthetic small molecule characterized by a benzothiazole core substituted with methyl groups at positions 4 and 5. The benzothiazole moiety is linked to a piperidine-2-carboxamide group, which is further functionalized by a thiophen-2-ylsulfonyl substituent.
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S3/c1-12-10-13(2)17-15(11-12)27-19(20-17)21-18(23)14-6-3-4-8-22(14)28(24,25)16-7-5-9-26-16/h5,7,9-11,14H,3-4,6,8H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHVQRKRIGZGLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3CCCCN3S(=O)(=O)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the piperidine ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using a suitable piperidine derivative.
Sulfonylation of the thiophene ring: The thiophene ring can be sulfonylated using a sulfonyl chloride reagent in the presence of a base.
Coupling reactions: The final coupling of the benzo[d]thiazole and thiophene-sulfonyl-piperidine moieties can be achieved using standard peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Hydrolysis of Amide and Sulfonamide Groups
The carboxamide and sulfonamide bonds undergo hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Reagents | Products | Yield/Outcome | Source |
|---|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | H₂O, HCl | 4,6-dimethylbenzo[d]thiazol-2-amine + thiophen-2-sulfonic acid + piperidine-2-carboxylic acid | Partial degradation (<50%) | |
| Basic hydrolysis | NaOH (2M), 80°C | EtOH, NaOH | Sodium salt of piperidine-2-carboxylate + sulfonate intermediate | Requires prolonged heating |
-
Mechanistic Insight : The carboxamide’s hydrolysis is slower due to steric hindrance from the piperidine ring.
-
Stability : The sulfonamide group resists hydrolysis under mild conditions but degrades in strong acids.
Electrophilic Aromatic Substitution (EAS)
The benzothiazole ring undergoes halogenation and nitration at electron-rich positions:
-
Substituent Effects : Methyl groups at C4 and C6 direct electrophiles to C5 and C7 via ortho/para activation .
-
Limitations : Steric bulk from the piperidine-carboxamide group reduces reactivity at C2.
Nucleophilic Substitution at Sulfonyl Group
The thiophen-2-ylsulfonyl moiety participates in nucleophilic displacement:
| Reaction Type | Conditions | Reagents | Nucleophile | Products | Yield | Source |
|---|---|---|---|---|---|---|
| Aminolysis | DMF, 60°C | Piperidine | Primary amine | Thiophen-2-sulfonamide derivative | 70% | |
| Alkoxylation | EtOH, reflux | K₂CO₃ | Ethanol | Thiophen-2-sulfonate ester | 55% |
-
Key Factor : The sulfonyl group’s electron-withdrawing nature enhances leaving-group ability.
Reduction and Oxidation Reactions
Selective reduction/oxidation targets specific functional groups:
| Reaction Type | Conditions | Reagents | Target | Products | Outcome | Source |
|---|---|---|---|---|---|---|
| Sulfur oxidation | H₂O₂, AcOH | 30% H₂O₂ | Sulfonyl group | Sulfone derivative | Over-oxidation occurs | |
| Piperidine reduction | H₂, Pd/C | H₂ (1 atm) | Piperidine ring | No reaction (already saturated) | N/A |
-
Oxidation Note : The thiophene ring is resistant to mild oxidants but forms sulfones under strong conditions.
Cross-Coupling Reactions
The benzothiazole and thiophene rings enable transition-metal-catalyzed couplings:
Thermal and Photochemical Reactivity
The compound exhibits stability under standard conditions but decomposes under extremes:
| Condition | Temperature | Outcome | Degradation Products | Source |
|---|---|---|---|---|
| Thermal | >200°C | Decomposition | CO₂, SO₂, methylbenzenes | |
| UV light | 254 nm, 24h | Ring-opening | Thiophene fragments + benzothiazole isomers |
Comparative Reactivity with Structural Analogs
Reactivity differences between closely related compounds:
| Compound | Modification | Hydrolysis Rate | EAS Reactivity | Nucleophilic Substitution Yield |
|---|---|---|---|---|
| Target | 4,6-dimethyl | Slow | Moderate | 55–70% |
| Analog | 5,6-dimethyl | Faster | High | 75–85% |
Scientific Research Applications
Antinociceptive Activity
Research has indicated that compounds similar to N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide may act as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). These enzymes are implicated in pain pathways, and their inhibition could lead to significant antinociceptive effects. A study demonstrated that selective inhibition of both enzymes resulted in enhanced pain relief in animal models, suggesting that this compound could be developed for pain management therapies .
Antifungal Activity
Another area of application is in antifungal treatments. Compounds derived from the benzothiazole structure have shown promising antifungal properties. In vitro studies have demonstrated that certain derivatives exhibit significant inhibition against various fungal strains, indicating potential for therapeutic use in treating fungal infections .
Inhibition of Protein-Tyrosine Phosphatase 1B
Protein-Tyrosine Phosphatase 1B (PTP-1B) is a target for the treatment of type 2 diabetes and obesity. The synthesis of benzothiazole derivatives has been investigated for their inhibitory effects on PTP-1B. The compound this compound may possess similar inhibitory activity, which could be beneficial for metabolic disorders .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects. Studies on related compounds have shown that they can inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory processes. This suggests that this compound could be explored as a non-steroidal anti-inflammatory drug (NSAID) alternative .
Cancer Research
Emerging research indicates that benzothiazole derivatives may have anticancer properties. The ability to induce apoptosis in cancer cells through various pathways has been observed in related compounds. Therefore, the compound under consideration could be evaluated for its efficacy against different cancer types .
Case Study 1: Dual sEH/FAAH Inhibitors
A study focused on the synthesis and evaluation of benzothiazole-based compounds as dual inhibitors of sEH and FAAH. The results showed that these compounds significantly reduced pain responses in animal models, supporting their potential use in analgesic therapies .
Case Study 2: Antifungal Screening
In vitro screening of synthesized benzothiazole derivatives revealed substantial antifungal activity against Candida albicans and Aspergillus niger. The study highlighted the importance of structure modifications to enhance efficacy against these pathogens .
Case Study 3: PTP-1B Inhibition
Research involving the synthesis of ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates demonstrated that certain derivatives acted as reversible inhibitors of PTP-1B, suggesting a pathway for developing new treatments for diabetes and obesity .
Mechanism of Action
The mechanism of action of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole and thiophene rings can participate in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide (CAS Number: 1097897-25-0) is a synthetic compound that has garnered attention for its potential biological activities. The compound features a complex structure that incorporates a benzo[d]thiazole moiety, a thiophene sulfonyl group, and a piperidine carboxamide framework. This article reviews the biological activity of this compound, focusing on its antitumor properties, enzyme inhibition capabilities, and other pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₃O₃S₃ |
| Molecular Weight | 435.6 g/mol |
| CAS Number | 1097897-25-0 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. A cytotoxic screening involving various tumor cell lines revealed that derivatives of thiazole and piperidine exhibited significant inhibitory effects on cancer cell proliferation. For example, compounds with structural similarities demonstrated high inhibition rates against prostate cancer cell lines (PC-3) and were further evaluated for their effects on tyrosine kinases, including c-Met and c-Kit .
Case Studies
- Cytotoxicity Evaluation : A study reported that several thiazole derivatives showed promising results against six different tumor cell lines. The most potent compounds exhibited IC50 values in the low micromolar range, indicating strong cytotoxic effects .
- Tyrosine Kinase Inhibition : Compounds derived from similar frameworks were tested for their ability to inhibit tyrosine kinases. Notably, certain derivatives exhibited high selectivity and potency towards c-Met kinase, which is often implicated in cancer progression .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor, particularly regarding acetylcholinesterase (AChE) activity. Inhibitors of AChE are of significant interest in the treatment of neurodegenerative diseases such as Alzheimer's disease.
The mechanism by which this compound inhibits AChE involves binding interactions that stabilize the enzyme-substrate complex, thereby preventing the breakdown of acetylcholine. This action can lead to increased levels of acetylcholine in synaptic clefts, which may ameliorate cognitive deficits associated with Alzheimer's disease .
Pharmacological Applications
Beyond its antitumor and enzyme inhibition activities, this compound may have broader applications in pharmacology:
- Antimicrobial Activity : Similar thiazole-containing compounds have shown efficacy against various microbial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Properties : Research indicates that thiazole derivatives can exhibit anti-inflammatory effects, which may be beneficial in conditions characterized by chronic inflammation .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide?
- Methodological Answer : The synthesis typically involves sequential coupling reactions. For example, the benzo[d]thiazole moiety can be prepared via cyclization of 2-aminothiophenol derivatives with carbonyl sources under acidic conditions. The piperidine-2-carboxamide core is often synthesized through sulfonylation of piperidine derivatives using thiophene-2-sulfonyl chloride. Final assembly may employ carbodiimide-mediated coupling (e.g., EDC/HOBt) between the benzo[d]thiazol-2-amine and the sulfonyl-piperidine intermediate. Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) .
Q. How is the purity and structural integrity of this compound validated post-synthesis?
- Methodological Answer : Characterization involves:
- 1H/13C NMR : To confirm proton environments and carbon frameworks, focusing on aromatic protons (δ 6.8–8.2 ppm) and sulfonyl/amide groups (δ 3.1–3.5 ppm for piperidine; δ 165–170 ppm for carbonyls).
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) verify purity (>95%).
- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]+) should match theoretical m/z values within ±1 Da .
Q. What safety protocols are critical during experimental handling?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure. Conduct reactions in a fume hood due to volatile solvents (e.g., DCM, DMF). Waste containing sulfonamide or thiophene derivatives must be segregated and disposed via licensed hazardous waste services. Hygroscopic reagents (e.g., thiophene-2-sulfonyl chloride) should be stored under inert gas .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict reaction pathways and transition states, reducing trial-and-error. Tools like Gaussian or ORCA model activation energies for sulfonylation and coupling steps. Machine learning (e.g., ICReDD’s reaction path search) can prioritize solvent/reagent combinations, validated experimentally .
Q. What strategies identify biological targets for this compound?
- Methodological Answer : Virtual screening via molecular docking (AutoDock Vina, Schrödinger) against proteomic databases identifies potential targets (e.g., D1 protease inhibition in herbicide development). Follow-up in vitro assays (e.g., enzymatic inhibition kinetics) validate computational predictions. Structural analogs with known activity (e.g., benzoxazolo-thiazole derivatives) guide target prioritization .
Q. How are ADMET properties assessed for drug-likeness?
- Methodological Answer : Use in silico tools (SwissADME, pkCSM) to predict:
- Absorption : LogP (<5) and H-bond donors/acceptors.
- Metabolism : CYP450 isoform interactions.
- Toxicity : Ames test (mutagenicity) and hERG inhibition.
- Experimental validation includes Caco-2 permeability assays and hepatic microsomal stability studies .
Q. How to resolve contradictions in spectral data during characterization?
- Methodological Answer : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to confirm connectivity. For ambiguous HPLC peaks, employ LC-MS/MS to detect trace impurities. If crystallinity is achieved, single-crystal X-ray diffraction (Mo Kα radiation, SHELX refinement) provides unambiguous structural confirmation .
Q. What crystallography techniques elucidate its 3D conformation?
- Methodological Answer : Grow crystals via slow evaporation (solvent: DMSO/water). Collect diffraction data at 298 K (Bruker SMART CCD detector). Solve structures using direct methods (SHELXT) and refine with SHELXL. Analyze π-π stacking or hydrogen-bonding networks (Mercury software) to correlate structure with bioactivity .
Distinction Between Basic and Advanced Questions
- Basic : Focus on synthesis, purification, and routine characterization.
- Advanced : Integrate computational modeling, target discovery, and mechanistic ADMET analysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
